molecular formula C25H21N3O2S2 B2939523 4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide CAS No. 477868-78-3

4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide

Cat. No.: B2939523
CAS No.: 477868-78-3
M. Wt: 459.58
InChI Key: XFTXNXNDSSZOSJ-UHFFFAOYSA-N
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Description

4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide is a heterocyclic compound featuring a benzamide group linked to a thiazolo[2,3-b]quinazolinone core via a thioether bridge. This structure combines aromatic, sulfur-containing, and fused bicyclic moieties, which are often associated with biological activities such as kinase inhibition, antimicrobial effects, or anti-inflammatory properties.

Properties

IUPAC Name

4-methyl-N-[2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S2/c1-16-10-12-17(13-11-16)23(29)26-21-8-4-5-9-22(21)31-14-18-15-32-25-27-20-7-3-2-6-19(20)24(30)28(18)25/h2-13,18H,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTXNXNDSSZOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SCC3CSC4=NC5=CC=CC=C5C(=O)N34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide typically involves multi-step organic reactions. The key steps include the formation of the thiazoloquinazolinone core, followed by the introduction of the benzamide moiety. Common reagents used in these reactions include thionyl chloride, anhydrous solvents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its thiazolo[2,3-b]quinazolinone system, which distinguishes it from other heterocyclic derivatives. Key comparisons include:

Compound Class Core Structure Functional Groups Key Substituents
Target Compound Thiazolo[2,3-b]quinazolinone Benzamide, thioether 4-methylphenyl, methylthio linker
Triazole-thiones [7–9] 1,2,4-Triazole Thione (C=S), sulfonyl 2,4-difluorophenyl, X-phenylsulfonyl
Benzoimidazole-thiazoles [9a–e] Benzoimidazole-triazole-thiazole Acetamide, phenoxymethyl Fluorophenyl, bromophenyl, methylphenyl

Key Observations :

  • The thioether linker in the target compound may improve metabolic stability relative to ester or amide linkages in analogs .

Key Observations :

  • Triazole-thiones require alkaline cyclization, whereas the target compound’s synthesis may involve thioether formation under similar conditions .
  • Benzoimidazole-thiazoles utilize modular click chemistry, enabling diverse substitutions—a strategy applicable to optimizing the target compound’s derivatives .
Spectral Characterization

Critical spectral data for structural validation:

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Target Compound Not reported Not reported Not reported
Triazole-thiones [7–9] νC=S: 1247–1255; νNH: 3278–3414 Aromatic protons: 7.2–8.1; NH: 10.2 C=S: ~170; sulfonyl C: ~140
Benzoimidazole-thiazoles [9a–e] νC=O: 1680–1700; νC-N: 1250–1300 Triazole H: 7.8–8.2; thiazole H: 6.5–7.5 Acetamide C=O: ~170; triazole C: ~150

Key Observations :

  • Benzoimidazole-thiazoles exhibit distinct acetamide carbonyl signals, which would differ from the benzamide group in the target compound .

Key Observations :

  • The thiazoloquinazolinone’s fused rings may provide superior steric complementarity to enzyme active sites compared to smaller heterocycles .
  • Halogenated substituents (e.g., 4-fluorophenyl in 9b ) could guide the design of target compound derivatives for enhanced potency.

Biological Activity

4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C25H21N3O2S2\text{C}_{25}\text{H}_{21}\text{N}_3\text{O}_2\text{S}_2

Biological Activity Overview

Research indicates that derivatives of benzamides, such as this compound, exhibit a range of biological activities:

  • Antiviral Activity : Studies have shown that related compounds possess antiviral properties against various strains of viruses, particularly enteroviruses. For instance, certain N-phenylbenzamide derivatives demonstrated significant inhibitory effects on Enterovirus 71 (EV71) with IC50 values ranging from 5.7 to 12 μM .
  • Antimicrobial Properties : Benzamide derivatives are known for their antibacterial and antifungal activities. The presence of specific functional groups in the structure influences the potency of these compounds against microbial pathogens .
  • Anticancer Potential : Some studies have indicated that thiazole-containing compounds exhibit cytotoxic effects against cancer cell lines, suggesting that modifications to the benzamide structure could enhance anticancer activity .

Case Study 1: Antiviral Activity Against EV71

A series of N-phenylbenzamide derivatives were synthesized and evaluated for their antiviral activity against EV71. The study revealed that specific substitutions on the benzene ring significantly influenced antiviral potency. Notably, compounds with electron-withdrawing groups showed enhanced activity compared to their unsubstituted counterparts .

CompoundIC50 (μM)TC50 (μM)Selectivity Index
Compound 1e5.7 ± 0.8620 ± 0.0110
Compound 1c18 ± 1.2Not reported>10
Pirodavir (control)1.331 ± 2.2~25

Case Study 2: Antimicrobial Activity

A study focused on the antimicrobial properties of various benzamide derivatives found that modifications at the para position of the phenyl ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationships (SAR)

The biological activity of benzamide derivatives is closely linked to their structural features:

  • Substituents on the Benzene Ring : The introduction of halogens or electron-withdrawing groups generally increases antimicrobial and antiviral activities.
  • Thiazole Moiety : The inclusion of thiazole in the structure has been associated with enhanced cytotoxicity against cancer cell lines, indicating a potential pathway for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide

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